molecular formula C16H13N5O3S3 B4552666 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE

4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE

Cat. No.: B4552666
M. Wt: 419.5 g/mol
InChI Key: AGVRGXSWVUZSNS-UHFFFAOYSA-N
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Description

4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a sulfonamide derivative featuring a pyridylcarbonyl-carbothioyl-urea linker and a 1,3-thiazol-2-yl substituent.

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S3/c22-14(11-2-1-7-17-10-11)20-15(25)19-12-3-5-13(6-4-12)27(23,24)21-16-18-8-9-26-16/h1-10H,(H,18,21)(H2,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVRGXSWVUZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 3-pyridylcarbonyl chloride and 1,3-thiazol-2-amine. These intermediates are then subjected to a series of reactions, including acylation, thiolation, and sulfonation, under controlled conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity Notes
Target Compound ~450 (estimated)* Sulfonamide, thiazole, pyridylcarbothioyl No direct data; inferred potential
4-Methoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzenesulfonamide 389.45 Sulfonamide, thiazole, methoxy-phenyl Antimicrobial screening candidate
2-[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-... 476.59 (estimated) Thiazole-carboxamide, triazole, ethoxy Bioactive molecule (e.g., kinase inhibition)

*Estimation based on substituent contributions.

  • Sulfonamide Core : The target compound shares a benzenesulfonamide backbone with the analogue in , but replaces the methoxy group with a pyridylcarbothioyl-urea linker. This substitution may enhance hydrogen-bonding capacity (via the urea and pyridine N-atoms) compared to the methoxy group’s weaker electron-donating effects .
  • Thiazole vs. Triazole: ’s triazole-containing compound highlights how heterocycle choice impacts solubility and target affinity.

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s pyridylcarbothioyl-urea group provides multiple hydrogen-bond donors (N-H) and acceptors (S, O, N), enabling complex supramolecular networks. In contrast, the methoxy-substituted analogue () lacks urea-derived H-bond donors, likely resulting in simpler crystal packing .

Bioactivity Implications

While direct bioactivity data for the target compound is absent, its thiazole-sulfonamide framework is shared with antimicrobial and enzyme-targeting agents. The pyridylcarbothioyl group may mimic ATP-binding motifs in kinases, a feature exploited in ’s bioactive molecules .

Biological Activity

The compound 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic molecule that belongs to the class of sulfonamides. This article focuses on its biological activity, particularly in relation to cardiovascular effects and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Pyridylcarbonyl group : Contributes to the molecule's ability to interact with biological targets.
  • Thiazolyl group : May influence the compound's pharmacological properties.
  • Benzenesulfonamide core : Known for its diverse biological activities, including antimicrobial and antihypertensive effects.

Molecular Formula

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_4O_2S.

Cardiovascular Effects

Recent studies have highlighted the cardiovascular effects of various benzenesulfonamide derivatives, including those similar to our compound of interest. A notable study investigated the impact of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives, particularly 4-(2-amino-ethyl)-benzenesulfonamide , significantly decreased perfusion pressure and coronary resistance compared to control conditions and other derivatives like 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide .

Key Findings:

  • Perfusion Pressure : The tested sulfonamide derivatives showed a time-dependent decrease in perfusion pressure.
  • Coronary Resistance : The presence of 4-(2-amino-ethyl)-benzenesulfonamide resulted in significantly lower coronary resistance (p = 0.05) compared to controls.

The proposed mechanism involves interaction with calcium channels, which are critical in regulating vascular tone and blood pressure. Theoretical docking studies suggested that 4-(2-aminoethyl)-benzenesulfonamide could form complexes with amino acid residues on calcium channel proteins, potentially leading to vasodilation and reduced vascular resistance .

Study 1: Isolated Rat Heart Model

In a study conducted by Figueroa-Valverde et al. (2023), various sulfonamide derivatives were tested for their effects on cardiovascular parameters. Results indicated that the compound significantly affected perfusion pressure and coronary resistance, suggesting its potential as a therapeutic agent for hypertension.

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
ControlBaselineBaseline
4-Amino-Ethyl-SulfonamideDecreasedDecreased
2,5-Dichloro-SulfonamideMinimal ChangeMinimal Change

Study 2: Docking Analysis

A theoretical analysis using molecular docking software demonstrated that the compound interacts favorably with calcium channel proteins. This interaction may inhibit calcium influx, leading to decreased vascular resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 2
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4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE

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